molecular formula C19H30N2O2 B8012841 benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate

benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate

Cat. No.: B8012841
M. Wt: 318.5 g/mol
InChI Key: FMEQBXKNQUWRIY-SJLPKXTDSA-N
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Description

Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a carbamate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable pyrrolidine derivative with a methylating agent, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group using a carbamoylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate
  • Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)hexan-2-yl)carbamate

Uniqueness

Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring and a carbamate group makes it particularly interesting for research and industrial applications.

Properties

IUPAC Name

benzyl N-methyl-N-[(2S,3R)-3-methyl-1-pyrrolidin-1-ylpentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-16(2)18(14-21-12-8-9-13-21)20(3)19(22)23-15-17-10-6-5-7-11-17/h5-7,10-11,16,18H,4,8-9,12-15H2,1-3H3/t16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEQBXKNQUWRIY-SJLPKXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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